Cyclonona-2,3-dien-1-one
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Overview
Description
Cyclonona-2,3-dien-1-one is an organic compound with a unique structure characterized by a nine-membered ring containing two double bonds and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclonona-2,3-dien-1-one can be synthesized through various methods, including the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I)-catalyzed carbon–carbon bond cleavage . This method involves the use of a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which has been found to be optimal for these transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications. The use of efficient catalytic systems and optimization of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclonona-2,3-dien-1-one undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in Diels-Alder reactions with dienophiles, forming six-membered rings.
Photocycloaddition Reactions: It reacts with benzene to form cycloadducts through 1,2-para-cycloaddition.
Common Reagents and Conditions
Rhodium Catalysts: Used in decarbonylative cycloaddition reactions.
Benzene: Used in photocycloaddition reactions.
Major Products
Scientific Research Applications
Cyclonona-2,3-dien-1-one has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of cyclonona-2,3-dien-1-one involves its ability to participate in cycloaddition reactions, forming stable cycloadducts. The molecular targets and pathways involved in these reactions include the interaction with dienophiles and the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Cyclonona-2,3-dien-1-one can be compared with other cyclic dienes and dienophiles, such as:
Cyclopentadiene: A five-membered ring diene used in Diels-Alder reactions.
Cyclohexadiene: A six-membered ring diene with similar reactivity.
Cycloheptadiene: A seven-membered ring diene with unique properties.
Properties
CAS No. |
25064-64-6 |
---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
InChI |
InChI=1S/C9H12O/c10-9-7-5-3-1-2-4-6-8-9/h3,7H,1-2,4,6,8H2 |
InChI Key |
SGGNODIUOIHZGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C=CC(=O)CC1 |
Origin of Product |
United States |
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